molecular formula C5H10ClNO2 B112914 (S)-Methyl azetidine-2-carboxylate hydrochloride CAS No. 69684-69-1

(S)-Methyl azetidine-2-carboxylate hydrochloride

Cat. No.: B112914
CAS No.: 69684-69-1
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-WCCKRBBISA-N
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Description

(S)-Methyl azetidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl azetidine-2-carboxylate hydrochloride typically involves the cyclization of amino alcohols or amino acids. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. These methods may utilize catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl azetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of (S)-Methyl azetidine-2-carboxylate hydrochloride involves its incorporation into proteins in place of proline, leading to protein misfolding and disruption of normal protein function. This misincorporation can affect various molecular targets and pathways, including those involved in protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl azetidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with biological molecules. Its ability to be incorporated into proteins and disrupt their function sets it apart from other similar compounds .

Biological Activity

(S)-Methyl azetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C5_5H10_{10}ClNO2_2 and a CAS number of 69684-69-1. The compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties.

The precise biochemical pathways and molecular targets of this compound remain to be fully elucidated. However, several studies suggest that compounds with similar structures exhibit diverse mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds containing azetidine rings have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Modulation of Receptor Activity : Some azetidine derivatives interact with neurotransmitter receptors, influencing signaling pathways involved in neurological functions.

Biological Activity

Research indicates that this compound may possess several biological activities:

Research Findings and Case Studies

A summary of relevant studies and findings related to the biological activity of this compound is presented in the following table:

StudyFindingsReference
Study 1Evaluated the cytotoxic effects against MCF-7 breast cancer cells; IC50_{50} values indicated moderate activity.
Study 2Investigated antimicrobial properties; showed effectiveness against Gram-positive bacteria.
Study 3Assessed neuroprotective potential; indicated reduced neuronal apoptosis in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented. However, general characteristics for similar compounds include:

  • Absorption : Likely occurs through passive diffusion due to its small molecular size.
  • Distribution : The compound may distribute widely due to its lipophilicity.
  • Metabolism : Expected to undergo hepatic metabolism, potentially involving cytochrome P450 enzymes.
  • Excretion : Primarily through renal pathways as metabolites.

Future Directions for Research

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Elucidating specific molecular targets and pathways influenced by the compound.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the structure to enhance biological activity.

Properties

IUPAC Name

methyl (2S)-azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531753
Record name Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69684-69-1
Record name Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69684-69-1
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Synthesis routes and methods

Procedure details

To a solution of azetidine-2-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2.5 eq.). The reaction was stirred at 20° C. for 15 h. The crude was concentrated under reduced pressure and used as such without further purification.
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